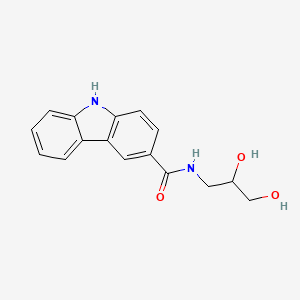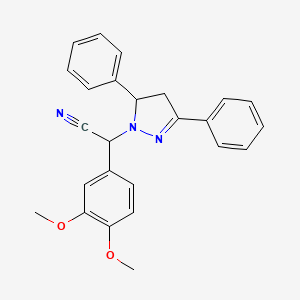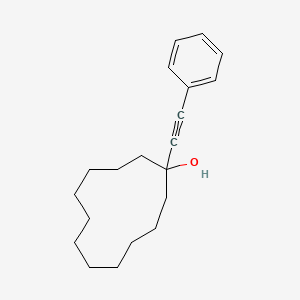![molecular formula C18H14N2O5 B11091123 (5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11091123.png)
(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrimidinetrione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the methoxyphenyl group, followed by their integration into the pyrimidinetrione core. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures to drive the reactions to completion.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum, specific solvents to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its efficacy in treating various diseases, exploring its mechanism of action and potential side effects.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key signaling molecules, ultimately affecting cellular function and behavior.
相似化合物的比较
- 4-{[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]AMINO}-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-{[5-(4-METHOXYPHENYL]
Uniqueness: Compared to similar compounds, 5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C18H14N2O5 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC 名称 |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14N2O5/c1-24-15-10-3-2-9-14(15)20-17(22)13(16(21)19-18(20)23)8-4-6-12-7-5-11-25-12/h2-11H,1H3,(H,19,21,23)/b6-4+,13-8+ |
InChI 键 |
SHTVFFSGJJLIFG-HDZFOZLDSA-N |
手性 SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O |
规范 SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11091045.png)
![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11091049.png)
![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate](/img/structure/B11091057.png)
![7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11091068.png)

![2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11091077.png)
![3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11091089.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11091091.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11091094.png)
![diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11091101.png)



![8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11091132.png)
